Vinylboronic acid pinacol ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates in toluene at 50°C in the presence of potassium phenoxide . Another method includes the hydroboration of alkynes and alkenes using pinacolborane (HBpin) as the hydride source, catalyzed by various agents such as tropylium salts or carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes. These methods are optimized for high yield and purity, often employing metal-free catalysts to ensure broad functional group compatibility and regioselectivity .
Chemical Reactions Analysis
Types of Reactions: Vinylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include alcohols, alkanes, and substituted alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Vinylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which vinylboronic acid pinacol ester exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. This process includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst. The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner .
Comparison with Similar Compounds
- Isopropenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- Vinylboronic acid MIDA ester
Comparison: Vinylboronic acid pinacol ester is unique due to its high reactivity and stability under various reaction conditions. Compared to similar compounds, it offers better regioselectivity and functional group compatibility, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSPRJLAZGUBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997301 |
Source
|
Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75927-49-0 |
Source
|
Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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